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molecular formula C11H15BrO2 B8682641 1-Bromo-4-(2-propoxyethoxy)benzene CAS No. 279262-26-9

1-Bromo-4-(2-propoxyethoxy)benzene

Cat. No. B8682641
M. Wt: 259.14 g/mol
InChI Key: XMGKAYFCSKBIDL-UHFFFAOYSA-N
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Patent
US06566535B1

Procedure details

p-Bromophenoxyethanol (2067 g, 9.5227 mol), bromopropane (2342 g, 19.05 mol) and tetrabuthylammonium hydrogensulfate (162 g, 0.476 mol) were dissolved in 10.3 L of dimethyl sulfoxide. A 50 W/W% aqueous sodium hydroxide solution (3.81 kg, 47.625 mol) was dropped slowly. Since heat was generated, the dropping rate and the external temperature were adjusted so that the internal temperature was kept at 40-50° C. After cooling and stirring for 1.5 hours, the mixture was cooled to 20-30° C. and 20.6 L of water was added at that temperature. After addition of 15.5 L of toluene and 4 L of tetrahydrofuran, phase separation was conducted. To the water layer, 5.2 L of toluene 5.2 L and t1.3 L of tetrahydrofuran and extraction was conducted. The organic layers were combined and washed with 20.6 L of water, two 10.3-L portions of 20% brine, two 20.6-L portions of water. After vacuum concentration, the residue was distilled under reduced pressure (135-155° C. /5 mmHg) to yield 2412.8 g (Yield 98%) of 1-p-bromophenoxy-2-propoxyethane as a colorless oily matter.
Name
p-Bromophenoxyethanol
Quantity
2067 g
Type
reactant
Reaction Step One
Quantity
2342 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
catalyst
Reaction Step One
Quantity
10.3 L
Type
solvent
Reaction Step One
Quantity
3.81 kg
Type
reactant
Reaction Step Two
Name
Quantity
20.6 L
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four
Quantity
15.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH:7](O)[CH3:8])=[CH:4][CH:3]=1.Br[CH2:13][CH2:14][CH3:15].[OH-:16].[Na+].O>CCCC[N+](CCCC)(CCCC)CCCC.S([O-])(O)(=O)=O.CS(C)=O.O1CCCC1.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH2:7][CH2:8][O:16][CH2:13][CH2:14][CH3:15])=[CH:4][CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
p-Bromophenoxyethanol
Quantity
2067 g
Type
reactant
Smiles
BrC1=CC=C(OC(C)O)C=C1
Name
Quantity
2342 g
Type
reactant
Smiles
BrCCC
Name
Quantity
162 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.S(=O)(=O)(O)[O-]
Name
Quantity
10.3 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3.81 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20.6 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Since heat
CUSTOM
Type
CUSTOM
Details
was kept at 40-50° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
To the water layer, 5.2 L of toluene 5.2 L and t1.3 L of tetrahydrofuran and extraction
WASH
Type
WASH
Details
washed with 20.6 L of water, two 10.3-L portions of 20% brine, two 20.6-L portions of water
CONCENTRATION
Type
CONCENTRATION
Details
After vacuum concentration
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure (135-155° C. /5 mmHg)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=C(OCCOCCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2412.8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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